2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
2,6-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoro substitution at the 2 and 6 positions and a thiophen-2-yl group attached to a cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution can be introduced using appropriate fluorinating agents under controlled conditions. The thiophen-2-yl group can be attached through a cyclopentyl ring using a suitable coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of reduced derivatives such as alcohols or amines.
Substitution: : Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be utilized in the production of advanced materials, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-{[1-(tetrahydro-2-thiophenyl)cyclopentyl]methyl}benzamide
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)benzamide
Uniqueness
2,6-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is unique due to its specific structural features, such as the presence of the thiophen-2-yl group and the difluoro substitution. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NOS/c18-12-5-3-6-13(19)15(12)16(21)20-11-17(8-1-2-9-17)14-7-4-10-22-14/h3-7,10H,1-2,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRHKNYFUNVMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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